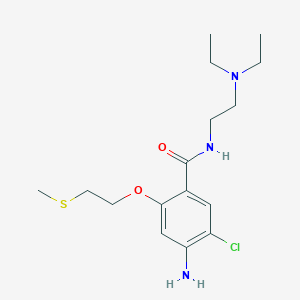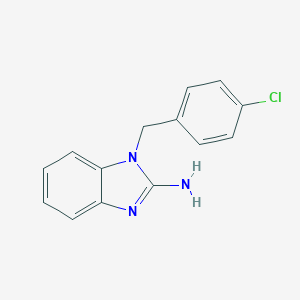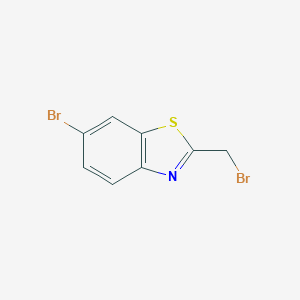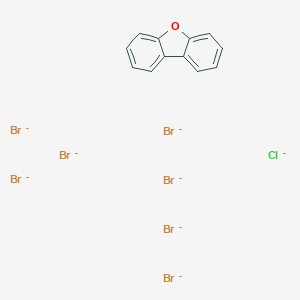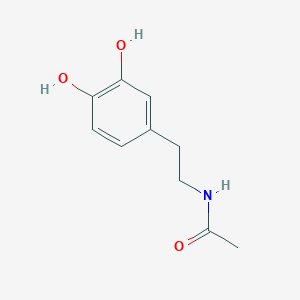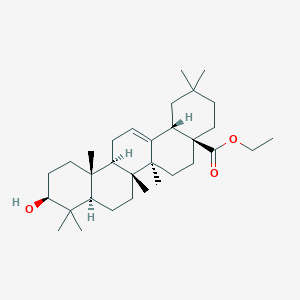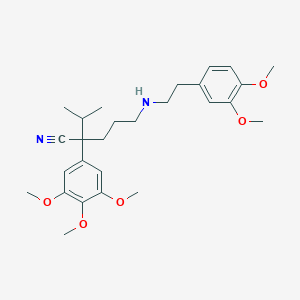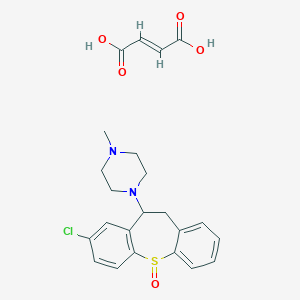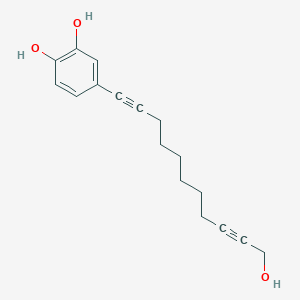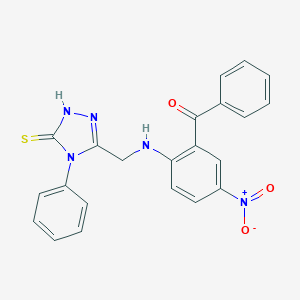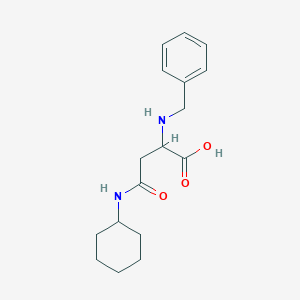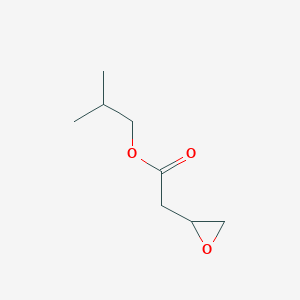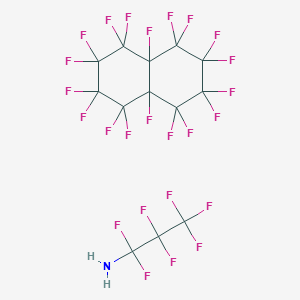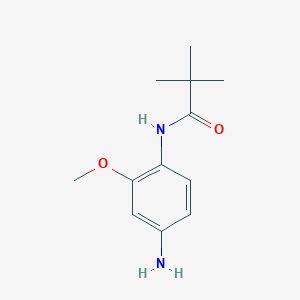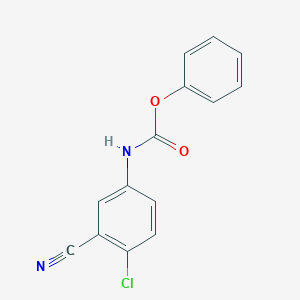
Phenyl (4-chloro-3-cyanophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (4-chloro-3-cyanophenyl)carbamate, commonly known as CCI-779, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Mécanisme D'action
CCI-779 inhibits the Phenyl (4-chloro-3-cyanophenyl)carbamate pathway by binding to the Phenyl (4-chloro-3-cyanophenyl)carbamate protein and preventing its activation. This leads to a decrease in the activity of downstream targets involved in cell growth and proliferation, ultimately resulting in cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
CCI-779 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of proteins involved in cell cycle progression, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-7.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCI-779 is that it has shown efficacy in a variety of cancer types. It has also been shown to have a low toxicity profile in preclinical studies. However, one limitation is that it has a short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are a number of future directions for the study of CCI-779. One direction is to investigate the potential use of CCI-779 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop new formulations of CCI-779 that have a longer half-life and improved efficacy. Additionally, further research is needed to better understand the mechanism of action of CCI-779 and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
CCI-779 is synthesized by reacting 4-chloro-3-cyanophenol with phosgene to form 4-chloro-3-cyanophenyl chloroformate, which is then reacted with phenylamine to form CCI-779.
Applications De Recherche Scientifique
CCI-779 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies for a variety of cancers, including breast cancer, prostate cancer, and renal cell carcinoma. CCI-779 is currently being evaluated in clinical trials for the treatment of various cancers.
Propriétés
Numéro CAS |
103576-41-6 |
|---|---|
Nom du produit |
Phenyl (4-chloro-3-cyanophenyl)carbamate |
Formule moléculaire |
C14H9ClN2O2 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
phenyl N-(4-chloro-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-7-6-11(8-10(13)9-16)17-14(18)19-12-4-2-1-3-5-12/h1-8H,(H,17,18) |
Clé InChI |
OVMZDPUWIKZVIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
Synonymes |
4-Chloro-3-cyanophenylcarbamic acid phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



